![molecular formula C10H6BrN3 B13679044 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)
7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that features a triazole ring fused to an isoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromoisoquinoline with triazole derivatives under microwave irradiation, which facilitates the cyclization process efficiently .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its eco-friendly and efficient nature .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or other vital processes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Comparison: While these compounds share a similar triazole ring structure, their biological activities and chemical properties can differ significantly due to variations in their molecular frameworks. 7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique in its specific fusion of the triazole and isoquinoline rings, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C10H6BrN3 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
7-bromo-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6BrN3/c11-9-3-1-2-8-7(9)4-5-14-6-12-13-10(8)14/h1-6H |
Clé InChI |
LOYMPNFVYZZOER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN3C2=NN=C3)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
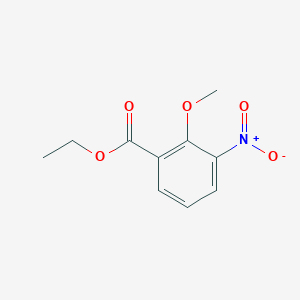
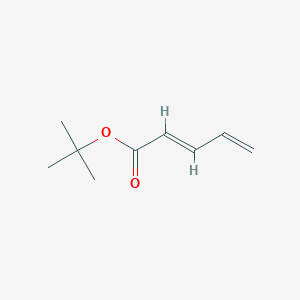

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
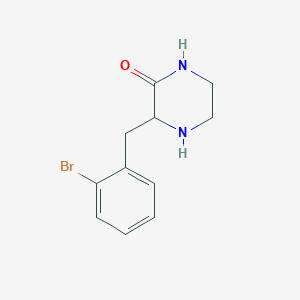
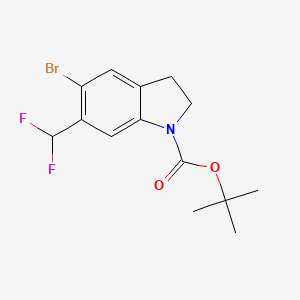
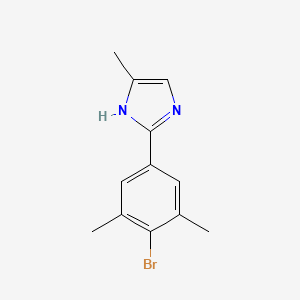
![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
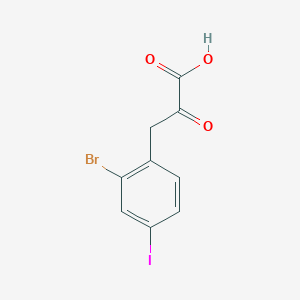

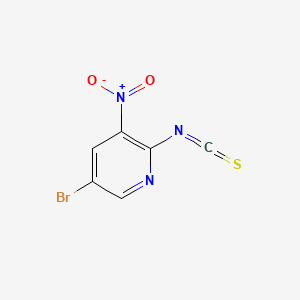
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
